molecular formula C16H18FN5O2S B4772620 1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4772620
M. Wt: 363.4 g/mol
InChI Key: SEAGAGBUCGJUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, sulfonamide group introduction, and the attachment of the fluorobenzyl group. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and fluorobenzyl halides. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-ETHYL-N~4~-[1-(3-BROMOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-ETHYL-N~4~-[1-(3-IODOBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness

The uniqueness of 1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-ethyl-N-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2S/c1-3-22-12(2)16(9-19-22)25(23,24)20-15-8-18-21(11-15)10-13-5-4-6-14(17)7-13/h4-9,11,20H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAGAGBUCGJUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-ETHYL-N~4~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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